What is the chemical structure of the pterin ring system?
What is the chemical structure of the pterin ring system?
An In-Depth Technical Guide to the Pterin Ring System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological significance of the pterin ring system. It is intended for professionals in research and drug development who require a detailed understanding of this vital heterocyclic compound class.
Core Chemical Structure and Nomenclature
The pterin ring system is a foundational heterocyclic structure in numerous biologically critical molecules. It is a derivative of pteridine, which is formed by the fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring.[1][2][3]
The parent compound, pterin, is chemically defined as 2-amino-4-oxo-pteridine, with its most common tautomeric form being 2-aminopteridin-4(3H)-one.[2][4] The International Union of Pure and Applied Chemistry (IUPAC) nomenclature and the standard ring numbering system are illustrated below. This numbering is crucial for identifying the positions of various substituents in pterin derivatives like biopterin (B10759762) and folic acid.
Caption: Chemical structure and IUPAC numbering of the pterin ring.
Physicochemical and Spectroscopic Properties
Pterin and its derivatives are generally crystalline solids with poor solubility in water and common organic solvents, a characteristic attributed to strong intermolecular hydrogen bonding.[2][5] Their reduced forms, such as tetrahydrobiopterin (B1682763), are notably unstable and highly susceptible to oxidation, requiring careful handling and storage under acidic, anaerobic, and light-protected conditions.[2][6]
Quantitative properties of pterin and its key derivatives are summarized below for comparative analysis.
| Property | Pterin | Biopterin | Pterin-6-carboxylic acid |
| Molecular Formula | C₆H₅N₅O | C₉H₁₁N₅O₃ | C₇H₅N₅O₃ |
| Molar Mass ( g/mol ) | 163.14[7] | 237.22[8] | 207.15[4] |
| Melting Point (°C) | >300 (Decomposes) | 250-280 (Chars)[9] | >360[4] |
| Water Solubility | 0.18 mg/mL[10] | ~0.7 mg/mL[8][9] | Sparingly soluble |
| pKa (Acidic) | 10.0[10] | - | - |
| pKa (Basic) | -1.8[10] | - | - |
| UV-Vis λmax (nm) | ~274, ~350 (in pH 6 buffer)[1] | ~254, ~360 | ~288, ~350[1] |
| Fluorescence λex (nm) | ~360[11] | ~350-360 | ~360 |
| Fluorescence λem (nm) | ~450[11] | ~450 | ~450 |
| Fluorescence ΦF | 0.33 (acidic), 0.27 (basic)[12][13] | - | 0.28 (acidic), 0.18 (basic)[12][13] |
Tautomerism and Redox Chemistry
A critical feature of the pterin ring system is its ability to exist in multiple oxidation states and tautomeric forms, which dictates its biological function.
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Tautomerism : Fully oxidized pterins exhibit lactam-lactim tautomerism, where a proton shifts between a ring nitrogen (N3) and the exocyclic oxygen at C4.[10] The keto (lactam) form, 2-amino-4(3H)-pteridone, is generally predominant.[2]
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Redox States : The pyrazine portion of the ring system can be hydrogenated, leading to three principal redox states that are central to the cofactor activity of pterin derivatives.[1][3]
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Oxidized Pterin : The fully aromatic, stable form.
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7,8-Dihydropterin : A semi-reduced, stable intermediate.
-
5,6,7,8-Tetrahydropterin : The fully reduced, highly reactive, and biologically active cofactor form.[1]
-
The interconversion between these redox states is fundamental to the catalytic cycles of enzymes that utilize pterin cofactors.
Biosynthesis and Biological Roles
In mammals, unconjugated pterins are synthesized de novo from guanosine (B1672433) triphosphate (GTP). This pathway is essential for producing tetrahydrobiopterin (BH4), a critical enzyme cofactor.[10][14]
De Novo Biosynthesis of Tetrahydrobiopterin (BH4)
The biosynthesis of BH4 is a multi-step enzymatic process that serves as the primary source for this essential cofactor.
Caption: Mammalian de novo biosynthesis pathway of BH4 from GTP.
Key Biological Functions
Pterin derivatives are indispensable cofactors in a wide array of metabolic pathways.
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Tetrahydrobiopterin (BH4) : BH4 is an essential cofactor for aromatic amino acid hydroxylases, which are required for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[1][14] It is also a critical cofactor for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1]
Caption: Role of BH4 as an electron-donating cofactor in NOS signaling.
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Folates : Often called "conjugated pterins," folic acid and its derivatives contain a p-aminobenzoic acid and one or more glutamate (B1630785) residues attached to the C6 position.[1] In their reduced tetrahydrofolate (THF) form, they are vital for one-carbon transfer reactions essential for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine).[1][10]
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Molybdopterin : This unique pterin derivative contains a dithiolene group on its side chain that chelates molybdenum or tungsten.[2] The resulting molybdenum cofactor (Moco) is essential for the function of enzymes like sulfite (B76179) oxidase and xanthine (B1682287) oxidase.[1]
Experimental Methodologies
The analysis and synthesis of pterins require specialized protocols due to their low solubility and the instability of their reduced forms.
Protocol: Analysis of Pterins by HPLC with Fluorescence Detection
This protocol outlines a general method for the quantification of pterins in biological samples, which often requires an oxidation step to convert non-fluorescent reduced pterins into their stable, fluorescent oxidized forms.
Caption: Experimental workflow for pterin analysis by HPLC-Fluorescence.
Detailed Steps:
-
Sample Preparation and Extraction :
-
Homogenize tissue samples or lyse cells in an ice-cold acidic buffer (e.g., 0.1 M HCl) containing antioxidants like dithiothreitol (B142953) (DTT) to prevent auto-oxidation of reduced pterins.[5][15]
-
For urine or cerebrospinal fluid (CSF), samples may be used directly after appropriate dilution.[16]
-
-
Oxidation (Required for Fluorescence Detection of Reduced Pterins) :
-
To measure total biopterin (BH4 + BH2 + Biopterin), add an acidic iodine solution (e.g., 1% I₂ in 2% KI in 0.1 M HCl) to an aliquot of the sample and incubate in the dark. The reaction is quenched by adding ascorbic acid.[16]
-
This step converts non-fluorescent BH4 and BH2 into the highly fluorescent biopterin.
-
-
Deproteinization and Clarification :
-
Add a deproteinizing agent like trichloroacetic acid (TCA) to a final concentration of 10%.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Separation :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[16]
-
Mobile Phase : A common mobile phase is a mixture of an aqueous buffer and an organic modifier, such as 50 mM sodium citrate (B86180) buffer (pH 7.4) with 3% methanol.[16]
-
Temperature : Maintain column at a constant temperature, e.g., 30°C.
-
Injection Volume : 20 µL.
-
-
Detection and Quantification :
-
Use a fluorescence detector set to an excitation wavelength of approximately 350 nm and an emission wavelength of 450 nm.[16]
-
Identify peaks by comparing retention times with those of authentic pterin standards (e.g., biopterin, neopterin).
-
Quantify the concentration of each pterin by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
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Protocol: Chemical Synthesis of 6-Methylpterin
The Gabriel-Isay condensation is a classical and widely used method for the synthesis of the pterin ring system.[17] This protocol provides a representative procedure for synthesizing 6-methylpterin.
-
Reactant Preparation :
-
Dissolve 2,5,6-triaminopyrimidin-4(3H)-one sulfate (B86663) (a commercially available pyrimidine precursor) in deionized water.
-
In a separate flask, prepare an aqueous solution of methylglyoxal (B44143) (a 1,2-dicarbonyl compound).
-
-
Condensation Reaction :
-
Add the methylglyoxal solution dropwise to the pyrimidine solution at room temperature with constant stirring.
-
Adjust the pH of the reaction mixture to approximately 4-5 using a suitable buffer or dilute acid/base. The reaction is typically faster under slightly acidic conditions.
-
The reaction involves the condensation of the vicinal amino groups of the pyrimidine with the two carbonyl groups of methylglyoxal, followed by cyclization and aromatization to form the pyrazine ring.
-
-
Isolation and Purification :
-
Upon reaction completion (which can be monitored by TLC), a yellow precipitate of 6-methylpterin will form due to its low solubility.
-
Allow the mixture to stand, then collect the precipitate by vacuum filtration.
-
Wash the collected solid sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and soluble impurities.
-
The product can be further purified by recrystallization from a large volume of hot water or a suitable solvent system if necessary.
-
-
Characterization :
-
Confirm the identity and purity of the synthesized 6-methylpterin using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and comparison of its UV-Vis and fluorescence spectra to literature values.
-
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Pterin-6-carboxylic acid (2-amino-1,4-dihydro-4-oxopterin-6-carboxylic acid) | Others 12 | 948-60-7 | Invivochem [invivochem.com]
- 5. schircks.ch [schircks.ch]
- 6. academic.oup.com [academic.oup.com]
- 7. Ionization state and pKa of pterin-analogue ligands bound to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biopterin | C9H11N5O3 | CID 135403659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biopterin - LKT Labs [lktlabs.com]
- 10. Human Metabolome Database: Showing metabocard for Pterin (HMDB0000802) [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
